molecular formula C12H16N2 B016628 1,3,3-Trimethyl-2-methyleneindolin-5-amine CAS No. 6872-05-5

1,3,3-Trimethyl-2-methyleneindolin-5-amine

Cat. No. B016628
CAS RN: 6872-05-5
M. Wt: 188.27 g/mol
InChI Key: WHPVQSTYFPPYCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine and its derivatives involves multiple steps, including the addition of dialkylphosphites to form addition products that can be further transformed into 1,2,3,3-tetramethyl-3H-indolium salts and derivatives substituted in the benzene ring. The protecting phosphorus group can be removed using mineral acids in most cases (Tolmachev et al., 1993).

Molecular Structure Analysis

The molecular structure of 1,3,3-Trimethyl-2-methyleneindolin-5-amine is characterized by its indoline skeleton, which is modified with trimethyl and methylene groups. This structure contributes to its reactivity and its role in various chemical reactions. The crystal structure of related compounds provides insights into the molecular configurations and potential reactive sites (Wawrzycka-Gorczyca et al., 2011).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including 1,3-dipolar cycloadditions, which lead to the formation of chiral spiro-phosphonylpyrazoline oxindoles (Huang et al., 2017). It is also involved in stereoselective [3+2] cycloadditions with isocyanoesters to produce optically enriched 3,3'-pyrrolidinyl spirooxindole diastereomers (Wang et al., 2012).

Safety And Hazards

1,3,3-Trimethyl-2-methyleneindolin-5-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or inhaled . It can cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

properties

IUPAC Name

1,3,3-trimethyl-2-methylideneindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1,13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPVQSTYFPPYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448767
Record name 1,3,3-Trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethyl-2-methyleneindolin-5-amine

CAS RN

6872-05-5
Record name 1,3,3-Trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Wycisk, K Achazi, O Hirsch, C Kuehne… - …, 2017 - Wiley Online Library
Herein, we present a new synthetic route to cyanine‐based heterobifunctional dyes and their application as fluorescent linkers between polymers and biomolecules. The synthesized …
MC Andrews, P Peng, A Rajput… - … & Photobiological Sciences, 2018 - Springer
Carboxamidines functionalized with either a spiropyran or fulgimide photoswitch were prepared on multigram scales. The thermal, electrochemical, and photochemical ring …
Number of citations: 5 link.springer.com

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